Cas no 1361585-92-3 (4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile)

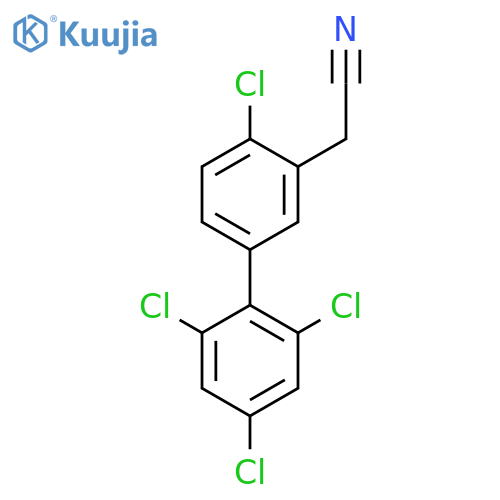

1361585-92-3 structure

商品名:4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile

CAS番号:1361585-92-3

MF:C14H7Cl4N

メガワット:331.024079561234

CID:4995611

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile

-

- インチ: 1S/C14H7Cl4N/c15-10-6-12(17)14(13(18)7-10)9-1-2-11(16)8(5-9)3-4-19/h1-2,5-7H,3H2

- InChIKey: BHNSIMKIVYMJHJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1CC#N)C1C(=CC(=CC=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 341

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 5.7

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005714-250mg |

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |

1361585-92-3 | 97% | 250mg |

504.00 USD | 2021-07-05 | |

| Alichem | A011005714-500mg |

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |

1361585-92-3 | 97% | 500mg |

790.55 USD | 2021-07-05 | |

| Alichem | A011005714-1g |

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |

1361585-92-3 | 97% | 1g |

1,475.10 USD | 2021-07-05 |

4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 関連文献

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

1361585-92-3 (4,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量